Comparative LogP Analysis: 5-Benzoylthiophene-2-carbonitrile vs. Thiophene-2-carbonitrile
The lipophilicity of 5-Benzoylthiophene-2-carbonitrile is significantly higher than its unsubstituted counterpart, thiophene-2-carbonitrile. The target compound has a calculated LogP of 2.85 , while thiophene-2-carbonitrile has a predicted XLogP of 1.2 [1]. This difference of 1.65 LogP units translates to an approximately 45-fold increase in octanol-water partition coefficient, indicating substantially enhanced membrane permeability and a distinct solubility profile.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.85 |
| Comparator Or Baseline | Thiophene-2-carbonitrile, XLogP: 1.2 |
| Quantified Difference | ΔLogP = +1.65 |
| Conditions | Predicted values based on chemical structure |
Why This Matters
This quantifiable difference in lipophilicity directly impacts compound handling, purification, and its potential as a lead-like molecule, making it a distinct choice for medicinal chemistry programs requiring specific logD profiles.
- [1] PubChem. (n.d.). Thiophene-2-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Thiophene-2-carbonitrile View Source
